
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, also known as MPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. MPAA is a derivative of phenylacetonitrile, which is a common intermediate in the synthesis of various pharmaceuticals. In
Aplicaciones Científicas De Investigación
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer and leukemia. This compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential as an analgesic, as it has been shown to have activity against pain receptors in the body.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to have analgesic activity, which may be due to its binding to the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have activity against a variety of cell types, which may make it useful for studying different disease models. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Additionally, this compound may have off-target effects on other enzymes and receptors in the body, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile. One area of interest is its potential as a cancer therapeutic, as it has been shown to have activity against certain types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapies. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile involves the reaction between 2-methylpiperidine and phenylacetonitrile in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the nitrogen atom of the piperidine ring forms a bond with the carbon atom of the phenylacetonitrile moiety. The resulting product is this compound, which can be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-7-5-6-10-16(12)14(11-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUURFZKOEDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)
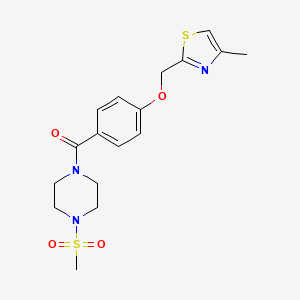
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)

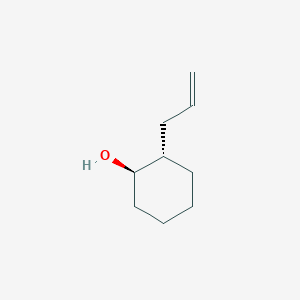
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
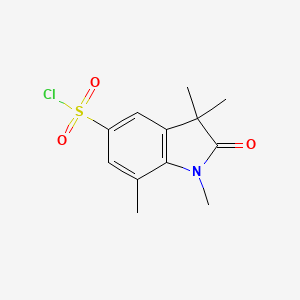
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
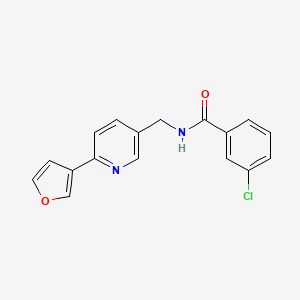
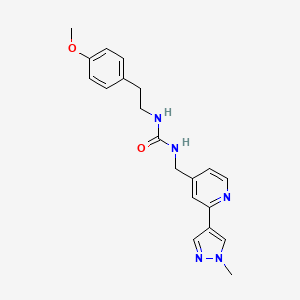

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)